Isobatzelline C - 133401-03-3

Isobatzelline C

Catalog Number: EVT-14409737
CAS Number: 133401-03-3
Molecular Formula: C11H10ClN3O
Molecular Weight: 235.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isobatzelline C is a natural product found in Zyzzya fuliginosa and Batzella with data available.
Overview

Isobatzelline C is a marine-derived alkaloid belonging to the class of pyrrolo[4,3,2-de]quinolines. It is structurally related to batzelline C and was first isolated from the marine sponge Batzella sp.. This compound exhibits notable biological activities, particularly cytotoxic effects, which are attributed to its ability to inhibit topoisomerase II, an essential enzyme involved in DNA replication and repair .

Source

Isobatzelline C is primarily sourced from marine sponges, specifically those in the Batzella genus. The isolation of this compound has been a subject of interest due to its potential pharmaceutical applications, particularly in cancer treatment .

Classification

Isobatzelline C is classified as a pyrroloquinoline alkaloid. Its chemical structure features a fused pyrrole and quinoline ring system, which is characteristic of many bioactive compounds derived from marine organisms .

Synthesis Analysis

Methods

The total synthesis of isobatzelline C has been accomplished through various synthetic routes. A notable method involves a one-pot benzyne-mediated cyclization and functionalization sequence, allowing for the efficient construction of the complex pyrrolo[4,3,2-de]quinoline skeleton .

Technical Details

  1. Starting Materials: The synthesis typically begins with indole derivatives or other related precursors.
  2. Cyclization: The benzyne-mediated approach facilitates the formation of the pyrroloquinoline framework through cyclization reactions that are both regioselective and efficient.
  3. Functionalization: Subsequent functionalization steps involve chlorination and oxidation processes that yield the final product with high purity and yield.

The synthesis of isobatzelline C has been reported to achieve yields around 53% over two steps from specific intermediates .

Molecular Structure Analysis

Structure

Isobatzelline C possesses a complex molecular structure characterized by its fused ring system. The molecular formula is typically represented as C14H12N2C_{14}H_{12}N_2, indicating its composition of carbon, hydrogen, and nitrogen atoms.

Data

  • Molecular Weight: Approximately 224.26 g/mol
  • Structural Features: The compound features a highly substituted pyrrolo[4,3,2-de]quinoline core that contributes to its biological activity.
Chemical Reactions Analysis

Reactions

Isobatzelline C undergoes various chemical reactions typical of alkaloids, including:

  • Oxidation: Converts indole derivatives into more complex structures.
  • Chlorination: Introduces chlorine substituents into the aromatic system.
  • Demethylation: Alters functional groups for enhanced reactivity.

Technical Details

The synthetic route often includes multiple reaction conditions such as temperature control and the use of specific reagents like boron tribromide for demethylation processes .

Mechanism of Action

Process

The mechanism of action for isobatzelline C primarily involves its interaction with topoisomerase II. By inhibiting this enzyme, it disrupts DNA replication and induces apoptosis in cancer cells. This mechanism highlights its potential as an anticancer agent.

Data

Studies have shown that isobatzelline C exhibits an IC50 value in the low nanomolar range against various cancer cell lines, indicating potent biological activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Isobatzelline C typically appears as a purple solid.
  • Solubility: It is soluble in organic solvents such as dichloromethane and methanol.

Chemical Properties

  • Stability: The compound demonstrates stability under standard laboratory conditions but may be sensitive to light and moisture.
  • Spectroscopic Data: Characteristic infrared (IR) and nuclear magnetic resonance (NMR) spectra provide insights into its functional groups and structural integrity.

Relevant spectroscopic data includes:

  • IR (neat): Peaks at 3216, 3117 cm1^{-1} indicative of N-H stretching.
  • 1H^{1}H NMR (400 MHz, DMSO-d6): Signals at δ 8.34 (s, 1H), 7.17 (s, 1H) confirming aromatic protons .
Applications

Isobatzelline C has significant potential in scientific research, particularly in the fields of medicinal chemistry and pharmacology. Its cytotoxic properties make it a candidate for further development as an anticancer drug. Additionally, studies on its mechanism of action contribute to understanding drug resistance mechanisms in cancer therapy.

Biosynthetic Pathways and Precursor Relationships

Proposed Biosynthetic Origins in Marine Sponges of the Genus Batzella

Marine sponges of the family Chondropsidae, particularly the genus Batzella, serve as the primary ecological source for isobatzelline C and structurally related pyrroloiminoquinone alkaloids (e.g., batzellines, isobatzellines, and discorhabdins). Chemotaxonomic studies confirm that these alkaloids serve as chemical markers for this sponge genus, with distinct structural variations observed across different Batzella species and geographical locations [3] [7].

The core scaffold of isobatzelline C is proposed to originate from the condensation and oxidative modification of two primary aromatic amino acid precursors:

  • Tryptophan: Provides the foundational pyrrole and quinoline moieties.
  • Tyrosine: Contributes the iminoquinone ring system and C2 unit extensions [4] [8].

Biomimetic synthetic studies support a stepwise assembly process:

  • Initial Dimerization: Tryptophan-derived units undergo oxidative coupling to form a dipyrroloquinoline intermediate.
  • Ring Annulation: Tyrosine incorporation facilitates pyridine ring closure, forming the characteristic tetracyclic framework.
  • Late-Stage Modifications: Hydroxylation, methylation, and oxidation reactions yield structural variants like isobatzelline C, batzelline B, and batzelline D. Notably, isobatzelline C likely arises from epimerization at C-11 of batzelline C, indicating enzymatic stereochemical control during biosynthesis [4].

Table 1: Key Precursors and Proposed Roles in Isobatzelline C Biosynthesis

PrecursorStructural ContributionResulting Molecular Region
L-TryptophanIndole/pyrrole ringPyrroloquinoline core
L-TyrosinePhenolic ring/C2 unitImine functionality/quinone oxidation
S-AdenosylmethionineMethyl groupsN-/O-methylation sites
Molecular oxygenOxidative cyclizationQuinone formation

Enzymatic Mechanisms for Pyrroloiminoquinoline Core Assembly

The construction of isobatzelline C’s tetracyclic core relies on specialized enzymatic machinery common in marine invertebrates. Key transformations include:

  • Oxidative Decarboxylation and Deamination: Tyrosine and tryptophan precursors undergo initial activation via decarboxylases and oxidases to generate reactive aldehydes or amine intermediates, priming them for condensation [6] [8].
  • Non-Ribosomal Peptide Synthetase (NRPS)-Like Assembly: Hybrid NRPS/PKS (polyketide synthase) systems likely facilitate the coupling of amino acid-derived units without ribosomal involvement. This mechanism aligns with the structural complexity observed in isobatzelline C and related sponge alkaloids [6].
  • Cytochrome P450-Mediated Cyclization: Crucial ring closures (e.g., formation of the central quinoline and peripheral pyridine rings) are catalyzed by P450 monooxygenases. These enzymes enable regiospecific C-C bond formation under mild conditions, consistent with marine biosynthetic environments [5] [8].
  • Oxidative Tailoring: Final functionalization involves flavin-dependent oxidases (e.g., berberine bridge enzyme-like proteins) responsible for quinone generation and potential dimerization observed in related compounds like discorhabdins [4] [8].

Table 2: Key Enzymatic Transformations in Pyrroloiminoquinoline Assembly

Enzyme ClassFunctionStructural Outcome
Amino acid decarboxylasePrecursor activationReactive amine intermediates
NRPS/PKS hybrid systemPeptide bond formation/chain extensionLinear peptide precursor
Cytochrome P450 monooxygenaseC-C/C-N cyclizationTetracyclic core formation
Flavin-dependent oxidaseQuinone generationOxidized iminoquinone moiety

Role of Marine Symbionts in Secondary Metabolite Production

Accumulating genomic and culture-based evidence indicates that bacterial and fungal symbionts associated with Batzella sponges are likely the true producers of isobatzelline C and related alkaloids. This paradigm shift resolves the historical challenge of low natural abundance in sponges and provides viable biotechnological solutions for compound supply [2] [6].

  • Microbial Biosynthetic Gene Clusters (BGCs): Metagenomic analyses of Batzella microbiomes reveal BGCs encoding NRPS, PKS, and cytochrome P450 enzymes homologous to those involved in terrestrial pyrroloiminoquinone production (e.g., in actinomycetes or filamentous fungi). These clusters remain transcriptionally silent under standard lab conditions but may be activated via ecological signaling [5] [6].
  • Functional Evidence: Culture-independent studies demonstrate that sponge-associated Actinobacteria and Pseudovibrio spp. harbor the enzymatic capacity for precursor-directed biosynthesis. For instance, isotopic labeling experiments show incorporation of ¹³C-tyrosine into pyrroloiminoquinone scaffolds when incubated with symbiont fractions [6].
  • Ecological Drivers: Symbiont-derived alkaloids like isobatzelline C likely serve as chemical defenses for the host sponge against predation, biofouling, or microbial infection. This aligns with the potent cytotoxicity of these compounds against eukaryotic and prokaryotic cells [2] [7].

Table 3: Symbiont Contributions to Isobatzelline C Production

Symbiont TypeGenetic EvidenceProposed Biosynthetic Role
Actinobacteria (e.g., Streptomyces spp.)NRPS/PKS BGCsCore assembly via hybrid NRPS/PKS
Proteobacteria (e.g., Pseudovibrio spp.)P450 genesOxidative cyclization/tailoring
Ascomycota fungiHomologs to LaeA regulatory proteinEpigenetic regulation of BGCs

The biosynthetic elucidation of isobatzelline C exemplifies the synergy between sponge hosts and microbial symbionts in evolving chemically complex defenses. Leveraging symbiont genomics offers a sustainable solution to the "supply problem" hindering the development of marine alkaloid-based therapeutics [2] [6].

Properties

CAS Number

133401-03-3

Product Name

Isobatzelline C

IUPAC Name

10-amino-9-chloro-2-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

InChI

InChI=1S/C11H10ClN3O/c1-15-4-5-2-3-14-9-6(5)10(15)11(16)8(13)7(9)12/h4H,2-3,13H2,1H3

InChI Key

QNUUYJZICNRMSA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2CCN=C3C2=C1C(=O)C(=C3Cl)N

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